molecular formula C17H21ClO5 B563576 Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate CAS No. 1189724-35-3

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Cat. No. B563576
M. Wt: 344.824
InChI Key: QWZWIAJXDJOYLJ-YKVCKAMESA-N
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Description

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a biochemical used for proteomics research . It has a molecular formula of C17H17D4ClO5 and a molecular weight of 344.82 .


Molecular Structure Analysis

The IUPAC name for this compound is diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate . The canonical SMILES representation is CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC .


Physical And Chemical Properties Analysis

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a white solid . It is soluble in chloroform and hot ethanol .

Scientific Research Applications

Enzymatic Synthesis and Catalysis

An enzymatic process for the desymmetrization of prochiral diethyl 3-[3',4'-dichlorophenyl]glutarate, an intermediate in the synthesis of neurokinin (NK) receptor antagonists, highlights the utility of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate in pharmaceutical synthesis. The process involved Candida antarctica lipase B, achieving high conversion rates and enantioselectivity, illustrating the compound's role in producing high-purity pharmaceutical ingredients (Homann et al., 2001).

Material Synthesis

In the field of material science, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate serves as a precursor in the enzymatic synthesis of poly (ethylene glutarate), a polyester. This work demonstrated the efficiency of ultrasound in enhancing lipase-catalyzed reactions, significantly reducing reaction times and improving polymerization degrees. This application underscores the compound's potential in eco-friendly and efficient polymer production (Zhao et al., 2016).

Molecular Conformation Studies

Research on the conformation of related diester ylides, including structures analogous to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, provides insights into the molecular behaviors important for chemical synthesis and pharmaceutical applications. These studies reveal how electronic delocalization and intramolecular interactions influence molecular structure, offering valuable information for designing compounds with desired reactivity and properties (Castañeda et al., 2011).

Corrosion Inhibition

While not directly involving Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, studies on similar compounds like α-aminophosphonates have demonstrated potential in corrosion inhibition for mild steel. These findings suggest that derivatives of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate might also find applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).

Chemical Ionization and Mass Spectroscopy

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, and its derivatives, are also relevant in analytical chemistry, particularly in chemical ionization and mass spectrometry. These techniques allow for the detailed analysis of such compounds, aiding in the synthesis of biologically active molecules and the understanding of their fragmentation patterns, which is crucial for pharmaceutical research and development (Naoshima et al., 1985).

properties

IUPAC Name

diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZWIAJXDJOYLJ-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675840
Record name Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

CAS RN

1189724-35-3
Record name Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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